molecular formula C16H12FNO B2388467 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde CAS No. 944893-43-0

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

Cat. No. B2388467
CAS RN: 944893-43-0
M. Wt: 253.276
InChI Key: QWRSHOBAAXBMCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-1H-indole-6-carbaldehyde (FBICA) is a type of carbaldehyde, a functional group containing a carbonyl group and an aldehyde group. It is an important intermediate used in the synthesis of various pharmaceuticals and agrochemicals. FBICA is also used in the synthesis of various heterocyclic compounds, such as indoles and quinolines. Additionally, FBICA has been used in the synthesis of various natural products, including alkaloids, terpenoids, and flavonoids.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in lab experiments is that it is relatively easy to synthesize, and the reaction can be performed in aqueous medium at room temperature. Additionally, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde can be used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of various heterocyclic compounds and natural products.
The main limitation of using 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde in lab experiments is that the mechanism of action is not fully understood. Additionally, the biochemical and physiological effects of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde are not well understood, so it is not clear if it has potential therapeutic applications.

Future Directions

Future research should focus on further understanding the mechanism of action of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde, as well as its biochemical and physiological effects. Additionally, further research should be conducted to determine the potential therapeutic applications of 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde. Finally, further research should be conducted to develop new synthesis methods for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde and to explore new applications for 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde.

Synthesis Methods

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde can be synthesized by several different methods. The most common method is the reaction of 2-fluorobenzaldehyde with indole in the presence of an acid catalyst. This reaction is typically performed in an aqueous medium at room temperature. Other methods of synthesis include the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a base catalyst, the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a palladium catalyst, and the reaction of 2-fluorobenzaldehyde with indole-3-carboxaldehyde in the presence of a nickel catalyst.

Scientific Research Applications

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde has been used in a range of scientific research applications. It has been used in the synthesis of various pharmaceuticals and agrochemicals, as well as in the synthesis of various heterocyclic compounds. 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde has also been used in the synthesis of various natural products, such as alkaloids, terpenoids, and flavonoids. Additionally, 1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde has been used in the synthesis of various polymers and polymeric materials, such as polyamides, polyesters, and polyurethanes.

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]indole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO/c17-15-4-2-1-3-14(15)10-18-8-7-13-6-5-12(11-19)9-16(13)18/h1-9,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRSHOBAAXBMCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC3=C2C=C(C=C3)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-1H-indole-6-carbaldehyde

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